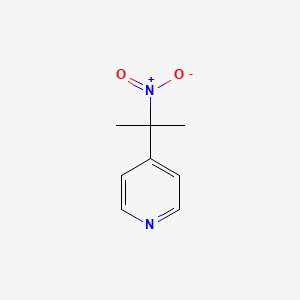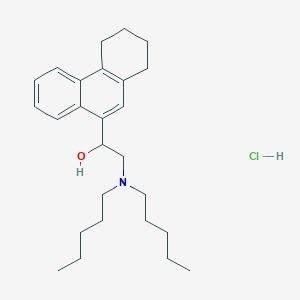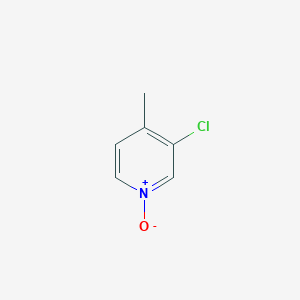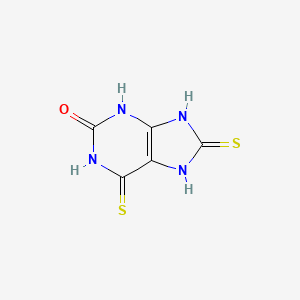![molecular formula C21H16N2O3 B11945424 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- CAS No. 23060-42-6](/img/structure/B11945424.png)
9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]-: is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. This compound is characterized by the presence of an amino group at the 1-position and a methoxyphenylamino group at the 4-position on the anthracenedione core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- typically involves the following steps:
Nitration: The starting material, anthracene, undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin and hydrochloric acid.
Substitution: The amino group at the 4-position is substituted with a methoxyphenyl group through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.
Substitution: The amino and methoxyphenyl groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate nucleophilic or electrophilic substitution.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Various functionalized anthraquinone derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor for the synthesis of various dyes and pigments.
- Acts as a photoinitiator in polymerization reactions.
Biology:
- Investigated for its potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Medicine:
- Explored for its antimicrobial and antifungal properties.
- Potential use in photodynamic therapy for cancer treatment.
Industry:
- Utilized in the production of high-performance pigments and dyes for textiles and plastics.
- Employed in the development of organic semiconductors for electronic applications.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, leading to the inhibition of DNA replication and transcription. Additionally, the compound can generate reactive oxygen species (ROS) upon exposure to light, causing oxidative damage to cellular components.
Comparison with Similar Compounds
9,10-Anthracenedione, 1-amino-: Known for its use in dyes and pigments.
9,10-Anthracenedione, 1-amino-4-hydroxy-: Used in the synthesis of disperse dyes.
9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-: Employed in the production of high-performance pigments.
Uniqueness: 9,10-Anthracenedione, 1-amino-4-[(4-methoxyphenyl)amino]- is unique due to the presence of both an amino group and a methoxyphenylamino group, which confer distinct chemical and biological properties. Its ability to intercalate DNA and generate ROS makes it a promising candidate for anticancer and photodynamic therapy applications.
Properties
CAS No. |
23060-42-6 |
|---|---|
Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-amino-4-(4-methoxyanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C21H16N2O3/c1-26-13-8-6-12(7-9-13)23-17-11-10-16(22)18-19(17)21(25)15-5-3-2-4-14(15)20(18)24/h2-11,23H,22H2,1H3 |
InChI Key |
MMFCPKYGMSQKCQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3,3-Dimethyl-1-oxaspiro[3.5]nonan-2-one](/img/structure/B11945396.png)

